REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)=[CH:3][CH:2]=1.[H][H].CO>Cl.[Pt]=O>[NH:10]1[CH2:11][CH2:12][CH:7]([C:4]2[CH:3]=[CH:2][N:1]=[CH:6][CH:5]=2)[CH2:8][CH2:9]1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C1=CC=NC=C1
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
299 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
483 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Name
|
|
Quantity
|
201 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 4.5 hours
|
Duration
|
4.5 h
|
Type
|
WAIT
|
Details
|
the solution was left to unattended for 16 hours in a state
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
filtered with celite
|
Type
|
CUSTOM
|
Details
|
the solvent of the filtrate was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Then, a saturated aqueous solution of NaHCO3 was added to the solution
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with a mixed solvent of CHCl3:MeOH (10:1)
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Again, water was added to the solution
|
Type
|
EXTRACTION
|
Details
|
extracted with a mixed solvent of CHCl3:MeOH (10:1)
|
Type
|
CUSTOM
|
Details
|
the organic layer was evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
The precipitated solid was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 390 mg | |
YIELD: CALCULATEDPERCENTYIELD | 7.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |